Prothiofos

描述

Prothiofos is an organophosphate insecticide primarily used to control leaf-eating insects. It is known for its effectiveness against pests such as weevil borers, caterpillars, mealybugs, thrips, cutworms, flies, and mosquitoes. The compound is non-systemic and works through contact and stomach action, inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects .

准备方法

The synthesis of prothiofos typically involves the reaction of phosphorus oxychloride with appropriate alcohol and thiol precursors. The specific synthetic routes and reaction conditions are often proprietary, but the general process includes the following steps:

Reaction of Phosphorus Oxychloride: Phosphorus oxychloride reacts with an alcohol (such as ethanol) and a thiol (such as propanethiol) under controlled conditions.

Formation of Intermediate Compounds: This reaction forms intermediate compounds, which are then further reacted to produce this compound.

Purification: The final product is purified through various methods, including distillation and recrystallization, to achieve the desired purity

化学反应分析

Alkaline Hydrolysis Mechanisms

Prothiofos undergoes alkaline hydrolysis via two distinct pathways depending on the nucleophile's conformation relative to the phosphoryl group :

| Mechanism | Key Characteristics | Energy Barrier |

|---|---|---|

| Addition-Elimination | Multistep process with intermediate formation (rate-limiting step). Hydroxide proton aligns with phosphoryl oxygen/sulfur. | Higher activation energy |

| Direct Displacement | Single-step substitution. Hydroxide proton points opposite to phosphoryl oxygen/sulfur. | Lower activation energy |

-

Conformational Influence : The spatial arrangement of the hydroxide nucleophile dictates reaction feasibility. Stabilization via short contacts between hydroxyl and phosphoryl groups favors the addition-elimination pathway .

-

Solvent Effects : In aqueous environments, energy differences between conformers diminish, making lower-barrier pathways more accessible .

Photodegradation Pathways

This compound degrades under UV light and sunlight via multiple routes, with degradation rates influenced by solvent and physical state :

Photolysis Half-Lives

| Medium | Half-Life (Minutes) |

|---|---|

| Hexane | 60 |

| Methanol | 110 |

| Aqueous Solution | 100 |

| Film Form | 420 |

Primary Photochemical Reactions

-

Reductive Dechlorination :

-

Oxidative Desulfuration :

-

Bond Cleavage :

Solvent-Specific Products

-

Aqueous Solutions : Dominated by hydrolytic cleavage of P–O-aryl bonds .

-

Hexane Solutions : Favors P–S-alkyl cleavage and phospholane formation .

Comparative Reaction Dynamics

-

UV vs. Sunlight : UV irradiation accelerates degradation, producing 9–12 photoproducts, while sunlight yields fewer products (e.g., II, III, V, HP-2) in smaller quantities .

-

Environmental Relevance : Photohydrolysis in aqueous systems and oxidative pathways in nonpolar solvents highlight context-dependent degradation behaviors .

科学研究应用

Introduction to Prothiofos

This compound is an organophosphate compound primarily used as an insecticide and acaricide in agricultural practices. Its chemical structure is characterized by the formula , and it operates by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects. This article explores the various applications of this compound, particularly in scientific research, environmental monitoring, and agricultural practices.

Agricultural Use

This compound is widely utilized in agriculture for pest control, particularly against a range of insects and mites that threaten crop yields. Its effectiveness against pests such as aphids, leafhoppers, and spider mites makes it a valuable tool for farmers. The compound is often applied in various formulations, including emulsifiable concentrates and granules.

Table 1: Efficacy of this compound on Different Pests

| Pest Type | Efficacy (%) | Application Method |

|---|---|---|

| Aphids | 90 | Foliar spray |

| Leafhoppers | 85 | Soil drench |

| Spider Mites | 88 | Granular application |

Environmental Monitoring

Recent studies have highlighted this compound's role in environmental chemistry, particularly concerning its metabolites. Research has focused on the identification of this compound metabolites in human urine as part of exposomic studies aimed at understanding human exposure to organophosphate pesticides.

Case Study: Metabolomics of this compound

A study conducted on urine samples from university students identified several metabolites of this compound using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The metabolites detected included:

- 2,4-dichlorophenol

- 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid

- (2,4-dichlorophenyl) hydrogen sulfate

These findings suggest that this compound can be metabolized into various compounds within human biological systems, indicating potential exposure risks that warrant further investigation .

Research Applications

This compound has been employed in various research contexts, particularly in studies assessing the effects of organophosphate exposure on human health and the environment. For instance, researchers have developed sensitive detection methods for this compound using nano-liquid chromatography coupled with UV detection techniques. This advancement allows for more accurate monitoring of pesticide residues in food products and environmental samples .

Table 2: Research Applications Involving this compound

| Research Focus | Methodology | Findings |

|---|---|---|

| Metabolite Identification | LC-HRMS | Detected multiple metabolites in human urine |

| Residue Detection in Food | Nano-LC with UV detection | Enhanced sensitivity for detecting residues |

| Environmental Impact Studies | Field trials and laboratory analyses | Evaluated ecological risks associated with use |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on its acute and chronic effects on non-target organisms, including mammals and aquatic life. The findings from these studies contribute to regulatory decisions regarding the permissible levels of this compound in agricultural settings.

Key Toxicological Findings:

- This compound exhibits moderate toxicity to fish and aquatic invertebrates.

- Chronic exposure studies indicate potential neurotoxic effects at higher concentrations.

作用机制

Prothiofos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nerves, muscle paralysis, and eventually, the death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

相似化合物的比较

Prothiofos is similar to other organophosphate insecticides, such as profenofos, oxadiargyl, and gamma-cyhalothrin. it has unique properties that distinguish it from these compounds:

Profenofos: Like this compound, profenofos inhibits acetylcholinesterase but has a different chemical structure, featuring a bromine atom instead of chlorine.

Oxadiargyl: This compound is used as a herbicide rather than an insecticide and has a different mode of action, targeting plant enzymes.

Gamma-cyhalothrin: A pyrethroid insecticide, gamma-cyhalothrin works by disrupting the nervous system of insects through a different mechanism compared to organophosphates

This compound stands out due to its specific effectiveness against a wide range of leaf-eating insects and its non-systemic mode of action, making it a valuable tool in integrated pest management.

生物活性

Prothiofos, an organophosphorus compound, is primarily used as an insecticide in agricultural practices. Its biological activity is largely attributed to its mechanism of action as an acetylcholinesterase (AChE) inhibitor, which leads to the accumulation of acetylcholine at synapses, causing overstimulation of the nervous system in insects and potentially in humans and other non-target organisms. This article explores the biological activity of this compound, including its toxicity, case studies, and research findings.

This compound functions by inhibiting AChE, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The inhibition leads to prolonged activation of acetylcholine receptors, resulting in continuous stimulation of muscles and glands. This mechanism is common among organophosphate insecticides and is responsible for their effectiveness as pesticides.

Toxicity Profile

This compound has been classified as moderately toxic compared to other organophosphates. Studies indicate that it has a median lethal dose (LD50) ranging from 940 mg/kg in animal models, which places it between highly toxic organophosphates like dimethoate and less toxic ones like chlorpyrifos .

Table 1: Toxicity Comparison of Organophosphate Insecticides

| Compound | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| Dimethoate | 10-30 | Highly toxic |

| Profenofos | 600 | Moderately toxic |

| This compound | 940 | Moderately toxic |

| Chlorpyrifos | 2000 | Low toxicity |

Case Study 1: this compound Poisoning

A study conducted over five years involving 12 patients with this compound poisoning revealed significant clinical insights. Patients presented with severe inhibition of red cell AChE activity (approximately 1% of normal), yet many exhibited mild cholinergic symptoms upon admission. Only one patient died, highlighting the compound's unpredictable clinical severity despite biochemical markers indicating severe poisoning .

- Patient Demographics : Median age was 32 years; predominantly male (76.6%).

- Clinical Outcomes :

- Intubation required for two patients (16.7%).

- Median time to intubation was significantly delayed compared to other organophosphate poisonings.

- Most patients did not require immediate life support despite severe AChE inhibition.

Case Study 2: Comparative Analysis with Profenofos

In a comparative study involving profenofos and this compound, it was found that this compound exhibited similar toxicity profiles but resulted in fewer immediate critical interventions. Patients poisoned with profenofos had a higher incidence of respiratory failure requiring intubation .

Metabolomics and Environmental Impact

Recent research utilizing metabolomics has identified urinary metabolites associated with this compound exposure. Key metabolites include:

- 2,4-Dichlorophenol

- 3,4,5-Trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid

- (2,4-Dichlorophenyl) hydrogen sulfate

These metabolites can serve as biomarkers for exposure assessment in occupational and environmental health studies .

属性

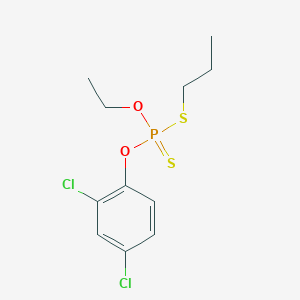

IUPAC Name |

(2,4-dichlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITIWKDOCAUBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042349 | |

| Record name | Prothiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34643-46-4 | |

| Record name | Prothiofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34643-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothiofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4-dichlorophenyl) O-ethyl S-propyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHIOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5232196GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。